molecular formula C11H19NO5 B1292555 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid CAS No. 495414-64-7

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid

Cat. No. B1292555
M. Wt: 245.27 g/mol
InChI Key: BLWCMYNTGFJVOC-UHFFFAOYSA-N
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Description

The compound "1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protective group for amines, and the hydroxy and carboxylic acid functionalities present in the molecule suggest its potential use in peptide synthesis or as an intermediate in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. An improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study describes the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are structurally related to the compound , using L-selectride and the Mitsunobu reaction to obtain different isomers . These methods could potentially be adapted for the synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid.

Molecular Structure Analysis

The conformation of the piperidine ring in similar compounds has been investigated, revealing that bulky substituents can influence the molecular structure and stability of the molecule . X-ray studies of related compounds have shown that the presence of tert-butyl groups can affect the molecular packing and hydrogen bonding patterns in the crystal structure . These findings are relevant for understanding the molecular structure of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid.

Chemical Reactions Analysis

The reactivity of the piperidine ring and the tert-butoxycarbonyl group has been studied in various contexts. For instance, the addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones has been explored, providing insights into the stereochemistry and potential reaction pathways for similar compounds . The Boc group itself is known for its stability under certain conditions and its selective cleavage under others, as demonstrated in the synthesis of peptide alpha-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid can be inferred from related compounds. The presence of hydroxyl and carboxylic acid groups suggests that the compound is likely to exhibit hydrogen bonding, which can influence its solubility and crystallization behavior. The steric bulk of the tert-butyl group may also affect the compound's physical properties, such as melting point and solubility in organic solvents .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Deprotection of Boc Amino Acids and Peptides

  • Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
  • Methods of Application : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate .

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The compound and its derivatives have potential applications in peptide synthesis . The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis is a promising area of research .

properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-11(16,5-7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWCMYNTGFJVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646538
Record name 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid

CAS RN

495414-64-7
Record name 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Yang, M Beaudoin-Bertrand, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
SAR efforts directed at identifying RORγt inverse agonists structurally different from our clinical compound 1 (BMS-986251) led to tricyclic-carbocyclic analogues represented by 3–7 …
Number of citations: 9 pubs.acs.org

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